![molecular formula C26H28N4O2 B2783677 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide CAS No. 1189975-73-2](/img/structure/B2783677.png)
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide is a synthetic compound with a complex structure, known for its potential applications in various fields. Its chemical structure consists of a combination of a pyrimidoindole core and a cyclohexylacetamide group. This compound has attracted attention due to its promising biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide typically involves multi-step reactions. A common approach might include the following steps:
Synthesis of the pyrimidoindole core by cyclization of the appropriate precursors.
Functionalization of the pyrimidoindole with the benzyl and methyl groups.
Formation of the oxo group through oxidation.
Attachment of the cyclohexylacetamide group via an amide bond formation reaction.
Each of these steps requires precise control over reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may follow a similar synthetic route but on a larger scale. It involves optimization of reaction conditions to ensure high yield and purity, along with the use of industrial-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: : This reaction might lead to the formation of different oxo derivatives.
Reduction: : Reduction reactions could reduce oxo groups to hydroxyl groups, altering its chemical properties.
Substitution: : Nucleophilic or electrophilic substitution reactions could modify specific groups within the compound.
Hydrolysis: : The compound may be subject to hydrolysis under acidic or basic conditions, breaking down the amide bond.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as sodium borohydride or lithium aluminum hydride.
Substituents: : Various halogenated compounds for substitution reactions.
Hydrolysis agents: : Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
The reactions result in derivatives with modified functional groups, influencing the compound's solubility, stability, and biological activity.
Applications De Recherche Scientifique
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide is used in:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : For studying the compound's interaction with biological macromolecules.
Medicine: : As a potential therapeutic agent due to its bioactive properties.
Industry: : In materials science for developing novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets:
Molecular targets: : It may interact with enzymes, receptors, or DNA, influencing biological pathways.
Pathways involved: : The compound can modulate signaling pathways, affecting cellular functions such as growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide analogs: : Compounds with slight modifications in the structure.
Other pyrimidoindole derivatives: : Compounds sharing the pyrimidoindole core but differing in functional groups.
Cyclohexylacetamide derivatives: : Compounds with the cyclohexylacetamide group but different core structures.
Highlighting Uniqueness
What sets this compound apart is its unique combination of the pyrimidoindole core and cyclohexylacetamide group, providing a distinctive set of chemical and biological properties.
Propriétés
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-12-13-22-21(14-18)24-25(30(22)16-23(31)28-20-10-6-3-7-11-20)26(32)29(17-27-24)15-19-8-4-2-5-9-19/h2,4-5,8-9,12-14,17,20H,3,6-7,10-11,15-16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPZLNFVKOWVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide](/img/structure/B2783597.png)
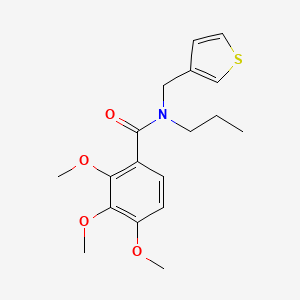
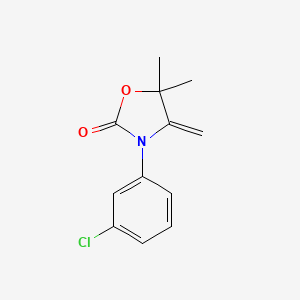
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BUTYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2783605.png)
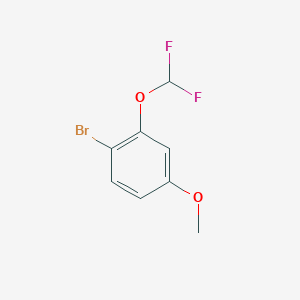
![1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2783609.png)
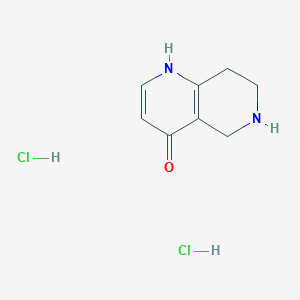
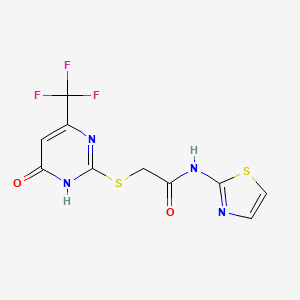
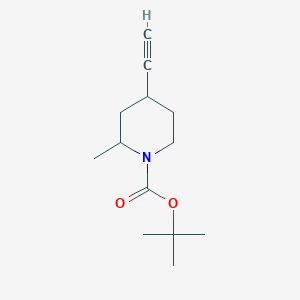
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2783614.png)
![4-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2783615.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)
![Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2783617.png)
